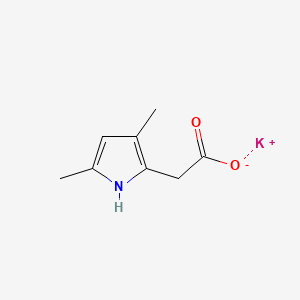
potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an acetate group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate typically involves the condensation of 3,5-dimethylpyrrole with acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Condensation Reaction: 3,5-dimethylpyrrole reacts with acetic acid in the presence of potassium hydroxide.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate.
2-Acetylpyrrole: A structurally similar compound with different substitution patterns.
Pyrrole-2-carboxylate: Another pyrrole derivative with a carboxylate group at position 2.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and acetate groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H10KNO2 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
potassium;2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate |
InChI |
InChI=1S/C8H11NO2.K/c1-5-3-6(2)9-7(5)4-8(10)11;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChIキー |
GCIATNAVAICFFX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(N1)CC(=O)[O-])C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


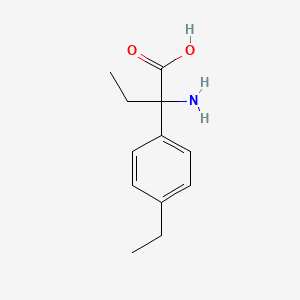
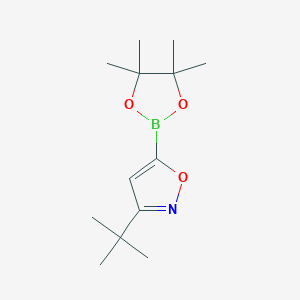
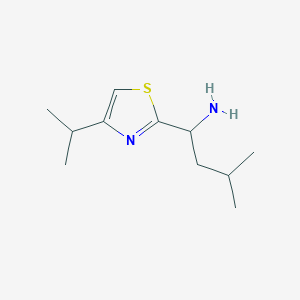
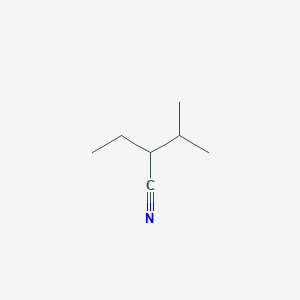
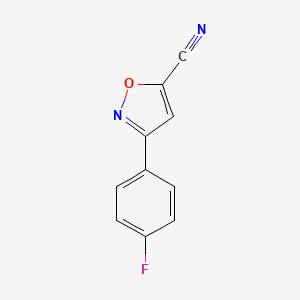
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
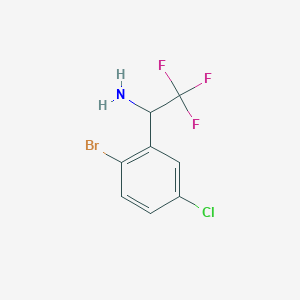
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
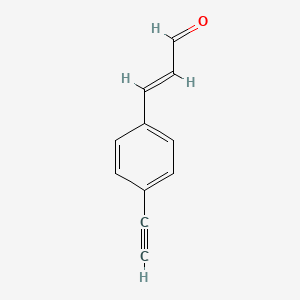
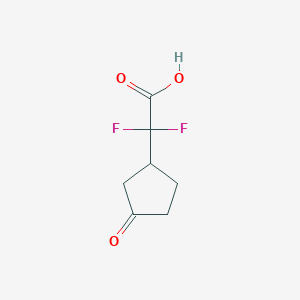
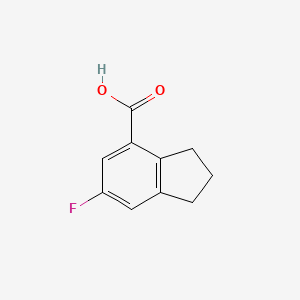
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
